molecular formula C13H17NO3S B5199377 ethyl N-[4-(ethylthio)benzoyl]glycinate

ethyl N-[4-(ethylthio)benzoyl]glycinate

Cat. No.: B5199377
M. Wt: 267.35 g/mol
InChI Key: VYKXVJITVPYYRF-UHFFFAOYSA-N
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Description

Ethyl N-[4-(ethylthio)benzoyl]glycinate is a glycine-derived ester featuring a 4-(ethylthio)benzoyl moiety. This compound belongs to a class of substituted benzamides and glycinate esters, which are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, prodrugs, or intermediates in organic synthesis. The ethylthio (-S-C₂H₅) substituent at the para position of the benzoyl group confers unique electronic and steric properties, influencing solubility, reactivity, and biological activity .

Properties

IUPAC Name

ethyl 2-[(4-ethylsulfanylbenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-3-17-12(15)9-14-13(16)10-5-7-11(8-6-10)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKXVJITVPYYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727274
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Ethyl N-(4-Substituted Benzoyl)glycinates

Compound Name Substituent (R) CAS Number Key Properties/Applications
This compound -S-C₂H₅ Not explicitly listed in evidence Potential kinase modulation
Ethyl N-(4-chlorophenyl)glycinate -Cl 2521-92-8 Intermediate in drug synthesis
Ethyl N-(4-bromophenyl)glycinate -Br 2521-89-3 Halogenated analog for cross-coupling reactions
Ethyl N-(3-fluoro-4-methylphenyl)glycinate -F, -CH₃ 26815-64-5 Fluorinated bioisostere for metabolic stability

Key Observations :

  • Electronic Effects: The ethylthio group (-S-C₂H₅) is electron-donating, enhancing resonance stabilization of the benzoyl group compared to electron-withdrawing substituents (e.g., -Cl, -Br). This may improve solubility in non-polar solvents but reduce electrophilic reactivity in nucleophilic acyl substitution reactions.
  • Biological Activity : While halogenated analogs (e.g., -Cl, -Br) are often used in kinase inhibitor scaffolds (e.g., CEP-1347 in ), the ethylthio variant’s sulfur atom could facilitate interactions with cysteine residues in enzyme active sites .

Comparison with Non-Glycinate Benzamide Derivatives

Compound Name Structure CAS/Reference Functional Differences
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide with dimethoxyphenethyl chain 4595-4607 () Higher rigidity due to aromatic stacking; used in dopamine receptor studies
Methyl N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate Sulfonyl glycinate ester Pharmint () Enhanced metabolic stability due to sulfonyl group

Key Observations :

  • Synthetic Utility : Unlike Rip-B (synthesized via benzoyl chloride and phenethylamine in ), the target compound may require thiobenzoyl chloride intermediates, complicating synthesis.

Pharmacological and Physicochemical Data

Physicochemical Properties (Theoretical)

Property This compound Ethyl N-(4-chlorophenyl)glycinate
LogP (Lipophilicity) ~2.8 (estimated) ~2.5
Water Solubility Low (due to ethylthio group) Moderate
Melting Point Not reported 90°C (for Rip-B in )

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